Cas no 15568-92-0 (1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(phenylamino)methylene]-)

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(phenylamino)methylene]- structure
15568-92-0 structure
Product name:1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(phenylamino)methylene]-
CAS No:15568-92-0
MF:C13H13NO4
MW:247.246623754501
CID:1334295
PubChem ID:576126

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(phenylamino)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(phenylamino)methylene]-
    • 5-(anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
    • IDI1_022588
    • 15568-92-0
    • MLS000037681
    • AB00674451-01
    • CS-0333999
    • 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione
    • SR-01000084485
    • 2,2-dimethyl-5-[(phenylamino)methylidene]-1,3-dioxane-4,6-dione
    • F1461-0197
    • HMS2467I04
    • 2,2-Dimethyl-5-[(phenylamino)methylene]-1,3-dioxane-4,6-dione
    • BRD-K25012992-001-01-9
    • 5-(Anilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione #
    • AKOS001676701
    • SMR000015825
    • CHEMBL3196630
    • 2,2-dimethyl-5-phenylaminomethylene-[1,3]dioxane-4,6-dione
    • 1,3-Dioxane-4,6-dione, 2,2-dimethyl-4-phenylaminomethylidene-
    • HMS1486E14
    • 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(anilinomethylidene)-
    • N-Phenylaminomethyliden-meldrumsaeure
    • 5-(Anilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
    • 2,2-dimethyl-5-phenylaminomethylene-1,3-dioxane-4,6-dione
    • STK893135
    • SR-01000084485-1
    • MLS000103414
    • MFCD00100693
    • 5-Anilinomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione
    • SCHEMBL3583405
    • SY391779
    • DTXSID00341844
    • ChemDiv3_004678
    • GTAWFIKDUIDKEP-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H13NO4/c1-13(2)17-11(15)10(12(16)18-13)8-14-9-6-4-3-5-7-9/h3-8,14H,1-2H3
    • InChI Key: GTAWFIKDUIDKEP-UHFFFAOYSA-N
    • SMILES: CC1(OC(=O)C(=CNC2=CC=CC=C2)C(=O)O1)C

Computed Properties

  • Exact Mass: 247.08449
  • Monoisotopic Mass: 247.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • PSA: 64.63

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